3,7-Dimethylocta-2,6-dien-1-YL decanoate
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Overview
Description
3,7-Dimethylocta-2,6-dien-1-YL decanoate, also known as geranyl decanoate, is an ester compound with the molecular formula C20H36O2 and a molecular weight of 308.4986 g/mol . This compound is characterized by its unique structure, which includes a decanoate ester linked to a geranyl group. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylocta-2,6-dien-1-YL decanoate typically involves the esterification of geraniol (3,7-dimethylocta-2,6-dien-1-ol) with decanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethylocta-2,6-dien-1-YL decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.
Major Products:
Oxidation: Geranyl aldehyde or geranyl carboxylic acid.
Reduction: Geranyl alcohol.
Substitution: Various substituted geranyl derivatives.
Scientific Research Applications
3,7-Dimethylocta-2,6-dien-1-YL decanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-2,6-dien-1-YL decanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Geraniol: 3,7-Dimethylocta-2,6-dien-1-ol, the alcohol counterpart of geranyl decanoate.
Geranyl acetate: An ester similar to geranyl decanoate but with an acetate group instead of a decanoate group.
Geranyl butyrate: Another ester with a butyrate group
Uniqueness: 3,7-Dimethylocta-2,6-dien-1-YL decanoate is unique due to its longer carbon chain (decanoate) compared to other similar esters, which imparts different physical and chemical properties, such as higher boiling point and enhanced stability .
Properties
CAS No. |
10471-94-0 |
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Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl decanoate |
InChI |
InChI=1S/C20H36O2/c1-5-6-7-8-9-10-11-15-20(21)22-17-16-19(4)14-12-13-18(2)3/h13,16H,5-12,14-15,17H2,1-4H3 |
InChI Key |
ICAWXCQTUNYABR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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